6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of thiadiazole, quinazoline, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final compound. One common synthetic route involves the following steps:
Preparation of 5-methyl-1,3,4-thiadiazole: This can be synthesized by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol.
Preparation of 4,6,7-trimethylquinazoline: This involves the reaction of appropriate starting materials under controlled conditions to form the quinazoline ring.
Assembly of the final compound: The thiadiazole and quinazoline moieties are then linked to the pyrimidine core through a series of nucleophilic substitution reactions, typically involving the use of strong bases and suitable solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), suitable solvents (e.g., dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine or quinazoline rings .
Scientific Research Applications
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to undergo various chemical modifications allows for the design of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic Acid: This compound shares the thiadiazole moiety and has similar antimicrobial properties.
N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine:
Uniqueness
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is unique due to its combination of thiadiazole, quinazoline, and pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N7OS2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H19N7OS2/c1-9-5-14-11(3)20-17(22-15(14)6-10(9)2)24-18-21-13(7-16(27)23-18)8-28-19-26-25-12(4)29-19/h5-7H,8H2,1-4H3,(H2,20,21,22,23,24,27) |
InChI Key |
XCAXHTZYEUAAFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C |
Origin of Product |
United States |
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